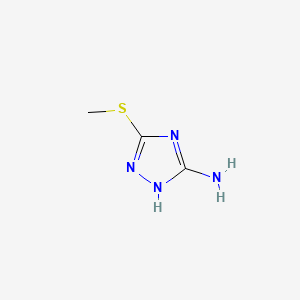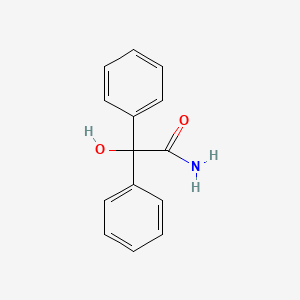
2-aminopropane-1-thiol hydrochloride
Übersicht
Beschreibung
2-aminopropane-1-thiol hydrochloride is an organic compound with the molecular formula C3H10ClNS. It is a hydrochloride salt of 2-amino-1-propanethiol, which is a thiol and amine derivative. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemische Analyse
Biochemical Properties
2-Amino-1-propanethiol hydrochloride plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on metal surfaces . It interacts with enzymes, proteins, and other biomolecules through its thiol and amine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions . These interactions are crucial for the compound’s role in biochemical processes, such as enzyme inhibition and protein stabilization.
Cellular Effects
2-Amino-1-propanethiol hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form disulfide bonds and interact with proteins can impact cellular redox states and protein function. Additionally, its interactions with cell surface receptors and transporters can alter cell signaling and metabolic pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of 2-Amino-1-propanethiol hydrochloride involves its interactions with biomolecules at the molecular level. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . The amine group can participate in hydrogen bonding and electrostatic interactions, affecting protein structure and function. These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-propanethiol hydrochloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity
Dosage Effects in Animal Models
The effects of 2-Amino-1-propanethiol hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At high doses, it can lead to adverse effects, such as oxidative stress and cellular damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical and pharmacological studies.
Metabolic Pathways
2-Amino-1-propanethiol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound can be metabolized by enzymes such as thiolases and aminotransferases, leading to the formation of metabolites that participate in cellular processes
Transport and Distribution
The transport and distribution of 2-Amino-1-propanethiol hydrochloride within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
2-Amino-1-propanethiol hydrochloride is localized in various subcellular compartments, where it can exert its biochemical effects . The compound can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s activity and function within cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-aminopropane-1-thiol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanethiol with hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of 2-amino-1-propanethiol hydrochloride often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Analyse Chemischer Reaktionen
Types of Reactions
2-aminopropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted thiols. These products have various applications in different fields .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-aminopropane-1-thiol hydrochloride involves its interaction with molecular targets through its thiol and amine groups. These interactions can lead to the formation of disulfide bonds, modification of proteins, and other biochemical processes. The compound can also act as a reducing agent, influencing redox reactions in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanethiol hydrochloride: Similar in structure but with different positional isomerism.
2-Amino-2-methyl-1-propanethiol hydrochloride: Contains an additional methyl group, leading to different chemical properties.
Uniqueness
2-aminopropane-1-thiol hydrochloride is unique due to its specific combination of thiol and amine groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form self-assembled monolayers and its use in various scientific fields highlight its versatility and importance .
Eigenschaften
IUPAC Name |
2-aminopropane-1-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDQCFHYSGLOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961691 | |
| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-98-6 | |
| Record name | 1-Propanethiol, 2-amino-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethiol, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)











